molecular formula C11H12N2O2 B6505779 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 22246-14-6

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B6505779
CAS No.: 22246-14-6
M. Wt: 204.22 g/mol
InChI Key: SJRYCONGJFDICL-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound with the molecular formula C11H12N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce hydroxyquinoline derivatives .

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the acetamide group.

    2-oxo-1,2,3,4-tetrahydroquinoline: A closely related compound lacking the acetamide substitution.

    4-hydroxy-2-quinolone: Another derivative with different functional groups.

Uniqueness: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a tetrahydroquinoline core with an acetamide group, which contributes to its unique pharmacological properties. The molecular structure can be represented as follows:

Molecular Formula C11H12N2O2\text{Molecular Formula C}_{11}\text{H}_{12}\text{N}_2\text{O}_2

Key Structural Features:

  • Tetrahydroquinoline ring system
  • Acetamide functional group
  • Carbonyl group at the 2-position

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. For instance, it could interact with topoisomerases, which are crucial for DNA replication and repair processes .
  • Receptor Modulation : The compound may also modulate neurotransmitter receptors, potentially influencing pain and inflammation responses.
  • Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. This suggests its potential as an anti-cancer agent.

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Compound NameStructureBiological Activity
This compoundStructureCytotoxicity against cancer cell lines; potential anti-inflammatory effects
2-Chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methylacetamideStructureAntifungal activity; cytotoxic effects
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamideStructureEnhanced cytotoxicity; potential for drug development

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

  • Anti-Cancer Activity : A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated that some derivatives exhibited significant inhibition of cell proliferation and induced apoptosis .
  • Inflammation Modulation : Another research project focused on the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines in vitro when tested on macrophage cell lines.

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

  • Mechanistic Studies : Further investigation into the precise mechanisms by which this compound interacts with biological targets is necessary to fully understand its potential therapeutic applications.
  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy in vivo will be crucial for advancing this compound toward clinical applications.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(14)12-9-3-4-10-8(6-9)2-5-11(15)13-10/h3-4,6H,2,5H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRYCONGJFDICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228842
Record name N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-14-6
Record name N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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